molecular formula C15H12N2O2 B11861112 N-(3-Oxo-2,3-dihydro-1H-isoindol-5-yl)benzamide CAS No. 564467-89-6

N-(3-Oxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cat. No.: B11861112
CAS No.: 564467-89-6
M. Wt: 252.27 g/mol
InChI Key: CNCPVFOOKUDNKP-UHFFFAOYSA-N
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Description

N-(3-Oxoisoindolin-5-yl)benzamide is a compound characterized by the presence of an isoindolinone core structure fused with a benzamide moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxoisoindolin-5-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and catalysts like palladium for C-H activation reactions .

Major Products Formed

The major products formed from these reactions include various substituted isoindolinone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Oxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(3-Oxoisoindolin-5-yl)benzamide can be compared with other isoindolinone derivatives, such as:

The uniqueness of N-(3-Oxoisoindolin-5-yl)benzamide lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

CAS No.

564467-89-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide

InChI

InChI=1S/C15H12N2O2/c18-14(10-4-2-1-3-5-10)17-12-7-6-11-9-16-15(19)13(11)8-12/h1-8H,9H2,(H,16,19)(H,17,18)

InChI Key

CNCPVFOOKUDNKP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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